B1191554 ABT-767

ABT-767

カタログ番号 B1191554
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ABT-767 is an orally available inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity. Upon administration, this compound selectively binds to PARP 1 and 2, thereby preventing repair of damaged DNA via the base excision repair (BER) pathway. This agent enhances the accumulation of DNA strand breaks and promotes genomic instability eventually leading to apoptosis. This compound may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell chemo- and radioresistance.

科学的研究の応用

Pharmacokinetics of ABT-767

A population pharmacokinetic model developed for this compound evaluated its behavior and the influence of patient demographics and baseline covariates on its pharmacokinetics. The study utilized plasma concentrations from 90 subjects, finding that this compound's pharmacokinetics could be adequately described by a two-compartment model with first-order absorption. Albumin was identified as a statistically significant covariate affecting this compound pharmacokinetics, though it explained only a minor fraction of the variability. The research concluded that dosage adjustments based on body size, age, or mild renal impairment are not necessary for this compound, supporting its clinical applicability across a diverse patient population (Mittapalli et al., 2017).

Efficacy and Safety of this compound in Cancer Therapy

This compound has been the subject of several clinical trials aimed at determining its safety, pharmacokinetics (PK), and efficacy in patients with advanced solid tumors harboring BRCA1/2 mutations or high-grade serous ovarian, fallopian tube, or primary peritoneal cancer. These studies have found this compound to demonstrate dose-proportional pharmacokinetics up to the highest tested doses and identified an acceptable safety profile for Phase 2 studies. Notably, preliminary data suggests that this compound possesses single-agent activity in BRCA-mutated tumors and high-grade serous ovarian cancer (OvC), highlighting its potential as a targeted oncological therapy (van der Biessen et al., 2018).

特性

外観

Solid powder

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。